Nucleophilic Aromatic Substitution: Similar compounds in the provided papers, featuring a piperazine moiety attached to a pyridazine ring, are often synthesized via nucleophilic aromatic substitution reactions [, ]. This suggests a possible synthesis route for 6-(4-Methylpiperazin-1-yl)pyridazin-3-ol starting from a suitably substituted pyridazine derivative, such as 3,6-dichloropyridazine. Reaction with 1-methylpiperazine under appropriate conditions could lead to the desired product.
Multi-step synthesis: More complex synthetic approaches, as illustrated in the synthesis of clofarabine [], could also be employed. This might involve building the pyridazine ring from smaller precursors while strategically installing the 4-methylpiperazin-1-yl and hydroxyl groups.
Kinase Inhibition: The 4-methylpiperazin-1-yl group is a common structural motif in kinase inhibitors [, , ]. The compound could potentially bind to the ATP-binding site of kinases, inhibiting their activity.
Receptor Modulation: The pyridazine scaffold is found in various pharmacologically active compounds, including receptor modulators [, , , ]. 6-(4-Methylpiperazin-1-yl)pyridazin-3-ol could interact with specific receptors as an agonist, antagonist, or inverse agonist.
CAS No.: 35874-27-2
CAS No.: 6443-50-1
CAS No.: 115-71-9
CAS No.: 18766-66-0
CAS No.: 40071-64-5
CAS No.: 15209-11-7